Structural Differentiation: Ethylamine Side Chain vs. Direct Amine in 1,4-Dioxaspiro[4.4]nonan-7-amine
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine contains an ethylamine chain attached to the spirocyclic core, whereas the closest analog 1,4-dioxaspiro[4.4]nonan-7-amine (CAS 1322805-04-8) features an amine group directly bonded to the spiro ring. This structural difference results in a larger molecular volume (171.24 vs. 143.18 g/mol) and altered amine basicity, which can impact receptor binding and solubility . While no direct comparative biological data is available for these exact compounds, the extended chain in the target compound provides greater flexibility and a different spatial orientation of the amine, potentially leading to distinct binding modes and selectivity profiles in medicinal chemistry campaigns .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 171.24 |
| Comparator Or Baseline | 143.18 |
| Quantified Difference | 28.06 (19.6% increase) |
| Conditions | Calculated from molecular formulas C9H17NO2 (target) and C7H13NO2 (comparator) |
Why This Matters
Differences in molecular weight and amine positioning directly affect physicochemical properties and target engagement, making the two compounds non-interchangeable in lead optimization.
